MS-0022 acts by antagonizing the SMO receptor within the Hh signaling pathway []. It demonstrates potent inhibitory activity in the nanomolar range at the level of SMO []. Interestingly, MS-0022 also exhibits an inhibitory effect downstream of SUFU (Suppressor of Fused), albeit at higher micromolar concentrations []. While the precise mechanism of this downstream effect remains unelaborated, it suggests potential off-target effects or a more complex interaction with the Hh pathway than initially understood.
The primary application of MS-0022 explored in the reviewed literature is its potential as an anti-cancer agent, specifically targeting tumors reliant on the Hh signaling pathway for growth and progression [].
CAS No.: 5208-59-3
CAS No.: 3338-55-4
CAS No.: 26404-66-0
CAS No.: 1460-97-5
CAS No.: 2102-58-1